molecular formula C12H22ClN B2545550 N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride CAS No. 28529-76-2

N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride

Cat. No.: B2545550
CAS No.: 28529-76-2
M. Wt: 215.77
InChI Key: CWRFAEVCDAANIU-UHFFFAOYSA-N
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Description

N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride is a chemical compound with a unique tricyclic structure. It is known for its stability and potential applications in various scientific fields. The compound is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by methylation and amination reactions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[4.3.1.1,3,8]undecan-4-amine
  • N-Methyltricyclo[4.3.1.1,3,8]undecan-4-amine

Uniqueness

N-Methyltricyclo[43113,8]undecan-4-amine;hydrochloride is unique due to its specific tricyclic structure and the presence of a methylated amine group

Properties

IUPAC Name

N-methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-13-12-7-10-3-8-2-9(4-10)6-11(12)5-8;/h8-13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRFAEVCDAANIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CC3CC(C2)CC1C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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